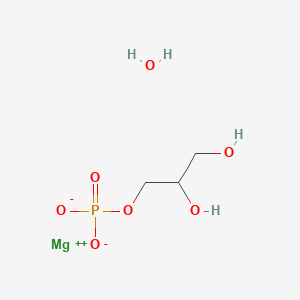

Magnesium 2,3-dihydroxypropyl phosphate hydrate

CAS No.:

Cat. No.: VC13569991

Molecular Formula: C3H9MgO7P

Molecular Weight: 212.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H9MgO7P |

|---|---|

| Molecular Weight | 212.38 g/mol |

| IUPAC Name | magnesium;2,3-dihydroxypropyl phosphate;hydrate |

| Standard InChI | InChI=1S/C3H9O6P.Mg.H2O/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;1H2/q;+2;/p-2 |

| Standard InChI Key | GLZHYLKPDLVZKJ-UHFFFAOYSA-L |

| SMILES | C(C(COP(=O)([O-])[O-])O)O.O.[Mg+2] |

| Canonical SMILES | C(C(COP(=O)([O-])[O-])O)O.O.[Mg+2] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Hydration

Magnesium 2,3-dihydroxypropyl phosphate hydrate consists of a glycerol backbone esterified to a phosphate group, coordinated with a magnesium ion and associated water molecules. The anhydrous form has the formula C₃H₇O₆P·Mg (molecular weight: 194.38 g/mol) , while the hydrate includes one water molecule, resulting in C₃H₉MgO₇P. The hydration state significantly impacts its solubility and stability, with the hydrate exhibiting a water solubility of 79 g/L at 20°C .

Table 1: Comparative Properties of Anhydrous and Hydrate Forms

| Property | Anhydrous Form | Hydrate Form |

|---|---|---|

| Molecular Formula | C₃H₇O₆P·Mg | C₃H₉MgO₇P |

| Molecular Weight (g/mol) | 194.38 | 212.38 |

| Density (g/cm³ at 20°C) | 1.858 | Not reported |

| Water Solubility (g/L) | 79 | 79 (assumed similar) |

Physicochemical Characteristics

The compound exists as a white, odorless powder at room temperature . It is practically insoluble in ethanol but dissolves readily in dilute acidic solutions, making it suitable for formulations requiring pH-dependent release . Stability studies indicate compatibility with ambient storage conditions, though it degrades in the presence of strong oxidizing agents . The estimated logP value of -2.596 suggests high hydrophilicity, aligning with its role in aqueous biological systems .

Synthesis and Industrial Production

Manufacturing Processes

While detailed synthetic protocols are proprietary, the compound is typically produced by neutralizing glycerophosphoric acid with magnesium hydroxide or carbonate under controlled conditions. The reaction proceeds as:

Post-synthesis, the product is purified through crystallization, often resulting in a hydrated form due to magnesium’s strong affinity for water.

Quality Control and Characterization

Industrial batches are characterized using techniques such as X-ray diffraction (XRD) for crystallinity assessment and inductively coupled plasma mass spectrometry (ICP-MS) for magnesium quantification. Regulatory guidelines mandate limits on heavy metal contaminants, ensuring compliance with pharmaceutical and food-grade standards .

Biomedical and Industrial Applications

Enzymatic Assays and Diagnostic Tools

The compound serves as a substrate in oxidase and dehydrogenase assays, leveraging its phosphate group’s reactivity. For example, in lactate dehydrogenase (LDH) assays, it facilitates the conversion of lactate to pyruvate, enabling NADH quantification .

Bone-Tissue Engineering

Magnesium 2,3-dihydroxypropyl phosphate hydrate is integral to osteoblast differentiation media. Its phosphate ions promote hydroxyapatite deposition, mimicking natural bone mineralization. Recent studies demonstrate its use in poly(vinyl alcohol) (PVA) hydrogels functionalized with alkaline phosphatase (ALP), achieving osteochondral regeneration in vitro .

Nutritional Supplementation

As a GRAS (Generally Recognized As Safe) substance, it is formulated into magnesium supplements to address deficiencies. Each gram provides approximately 102 mg of elemental magnesium, enhancing bioavailability compared to oxide forms .

Table 2: Key Applications and Mechanisms

| Parameter | Detail |

|---|---|

| GHS Symbol | ⚠️ (Warning) |

| Skin Irritation | Category 2 (H315) |

| Eye Damage | Category 2A (H319) |

| Recommended PPE | Gloves, goggles, lab coat |

Environmental Impact

With a WGK Germany rating of 3, the compound is deemed moderately hazardous to aquatic ecosystems . Disposal must adhere to local regulations, emphasizing incineration or chemical neutralization.

Recent Advances and Future Directions

Osteochondral Regeneration

A 2024 study highlighted its role in mineralizing PVA hydrogels crosslinked with ALP. These composites supported chondrocyte proliferation and calcium deposition, offering promise for joint repair .

Bacteriophage Research

The compound’s ability to modulate lysogenic features in Streptococcus agalactiae bacteriophages has opened avenues for phage therapy research, particularly in antibiotic-resistant infections .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume